molecular formula C17H27NO2 B1657589 1-[4-(2-Ethoxyphenoxy)butyl]piperidine CAS No. 5734-47-4

1-[4-(2-Ethoxyphenoxy)butyl]piperidine

Cat. No.: B1657589
CAS No.: 5734-47-4
M. Wt: 277.4 g/mol
InChI Key: OIQGTUBJCMTKBZ-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxyphenoxy)butyl]piperidine is a synthetic piperidine derivative characterized by a butyl chain linking a 2-ethoxyphenoxy group to the piperidine ring.

Properties

CAS No.

5734-47-4

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-[4-(2-ethoxyphenoxy)butyl]piperidine

InChI

InChI=1S/C17H27NO2/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18/h4-5,10-11H,2-3,6-9,12-15H2,1H3

InChI Key

OIQGTUBJCMTKBZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCCCCN2CCCCC2

Canonical SMILES

CCOC1=CC=CC=C1OCCCCN2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Electron-donating groups (e.g., ethoxy) : Enhance solubility in polar solvents and may improve adsorption on metal surfaces in corrosion inhibition .
  • Electron-withdrawing groups (e.g., chloro) : Increase molecular polarity but reduce corrosion inhibition efficacy compared to allyl/ethoxy derivatives .
  • Allyl group : Introduces π-electrons, enhancing adsorption on carbon steel via coordination bonds .

Corrosion Inhibition

Piperidinium halides with allylphenoxy groups achieve 84–95% inhibition at 150 mg/L, outperforming traditional inhibitors like benzotriazole. Adsorption follows the Langmuir isotherm, with free energy (ΔG°ads = −34 kJ/mol) indicating chemisorption . The ethoxy analog’s performance is theorized to be comparable due to similar steric and electronic profiles.

Research Findings and Gaps

Synthetic Optimization: Allylphenoxy derivatives achieve higher yields (66–78%) compared to chloro analogs, suggesting ethoxy derivatives may require tailored reaction conditions .

Application Diversity: Piperidine derivatives span medicinal chemistry (receptor antagonism) and materials science (corrosion inhibition), but this compound remains understudied in both fields.

Thermodynamic Data: Adsorption parameters (e.g., ΔH°, ΔS°) for ethoxy derivatives are needed to compare with allylphenoxy analogs .

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